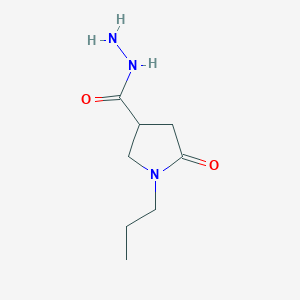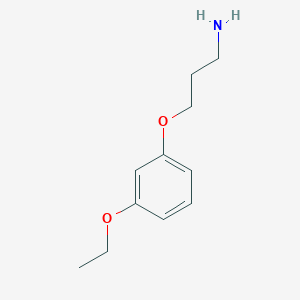![molecular formula C10H11ClF3N B1395903 (1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride CAS No. 1391528-41-8](/img/structure/B1395903.png)
(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride
Overview
Description
(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride, also known as TFMPP hydrochloride, is an organic compound used in scientific research. It is a white crystalline powder with a molecular weight of 275.7 g/mol, a melting point of 151-153°C, and a solubility of 0.2 mg/mL in water. TFMPP hydrochloride is used as a research tool in the study of biochemical and physiological processes, and has a variety of applications in laboratory experiments.
Scientific Research Applications
1. Environmental Remediation
One significant application of amine-containing compounds, similar to (1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride, is in the environmental remediation sector. Specifically, these compounds are used for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of amine-containing sorbents in capturing and removing PFAS from water is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. Future advancements in sorbent design are expected to significantly improve the efficiency of PFAS removal from municipal water and wastewater systems (Ateia et al., 2019).
2. Chemical Synthesis and Structural Analysis
In the field of chemical synthesis, compounds structurally related to (1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride have been utilized to create novel substances with potential applications. For example, the reaction of chloral with substituted anilines, which bear structural similarities to the compound , has led to the formation of a series of compounds. These reactions and the resulting products provide valuable insights into the behavior of such compounds under various conditions, contributing to a better understanding of their properties and potential applications (Issac & Tierney, 1996).
3. Understanding Carcinogen Metabolites
The study of carcinogen metabolites, especially in relation to tobacco and cancer, is another area where compounds similar to (1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride find application. These studies involve the quantification of various carcinogens and their metabolites in human urine, offering insights into tobacco-induced carcinogenesis and potential measures for cancer prevention (Hecht, 2002).
4. Adsorption Mechanisms in Environmental Science
Research on the adsorption behavior and mechanisms of perfluorinated compounds on different adsorbents, including those with amine groups, provides critical insights into environmental pollution control. These studies shed light on the complex interactions involved in the adsorption process, influencing the development of more effective strategies for the removal of hazardous substances from the environment (Du et al., 2014).
5. Cancer Therapy
In the realm of medical research, amine-containing compounds have shown promise in cancer therapy. Specifically, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), a compound structurally related to (1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride, has demonstrated antitumor efficacy in several cancer models. This highlights the potential of such compounds in developing novel cancer treatments (Zhang et al., 2013).
properties
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h2-6,9H,1,14H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXYGVSHBCXOGR-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride | |
CAS RN |
1391528-41-8 | |
| Record name | (1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)



![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)